molecular formula C7H5FN2 B1318929 5-Fluoro-1H-indazole CAS No. 348-26-5

5-Fluoro-1H-indazole

Cat. No. B1318929
CAS RN: 348-26-5
M. Wt: 136.13 g/mol
InChI Key: LIWIWTHSKJBYDW-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indazole is a chemical compound with the molecular formula C7H5FN2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring and a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

The synthesis of 1H-indazole scaffolds has been achieved through various methods. One such method involves the use of heterogeneous single-atom platinum catalysis for the expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds . Another method involves the selective electrochemical synthesis of 1H-indazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 136.126 Da .


Chemical Reactions Analysis

Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . For instance, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine has been identified as a potent and highly selective inhibitor of RIP2 kinase .


Physical And Chemical Properties Analysis

This compound is a dark yellow to yellow to orange solid with a melting point range of 119 - 125 °C . It has a density of 1.4±0.1 g/cm3 and a boiling point of 274.9±13.0 °C at 760 mmHg .

Scientific Research Applications

  • Metabolic Profiling of Synthetic Cannabinoids :

    • Research has explored the metabolic stability and profiling of synthetic cannabinoids, like AB-PINACA and its 5-fluoro analog 5F-AB-PINACA. These studies are crucial for understanding the pharmacological properties and potential therapeutic uses of such compounds. Metabolites typically involve transformations such as carboxamide hydrolysis, hydroxylation, and oxidative defluorination (Wohlfarth et al., 2015).
  • Impact of Fluorination on Pharmacological Properties :

    • The fluorination of the indazole ring in selective α2-adrenoceptor agonists has been studied to understand its influence on binding affinity and selectivity. This modification can lead to changes in the pharmacological properties, which is critical for the development of new therapeutic agents (Wasilewska et al., 2014).
  • Photostable NIR Probe for Mitochondria :

    • The development of Indazo-Fluor, a biheteroaryl fluorophore, demonstrates the potential of 5-Fluoro-1H-indazole derivatives in creating photostable probes for bioimaging. This innovation is particularly relevant for mitochondria imaging, addressing the need for probes with better photostability and lower cytotoxicity (Cheng et al., 2016).
  • Antitumor Activity :

    • This compound derivatives have been synthesized and tested for their antitumor activities. These studies are essential for drug discovery, especially in identifying new compounds with potential cancer-fighting properties (Hao et al., 2017).
  • Molecular Docking and DFT Study for Biological Activity :

    • The synthesis and biological activity evaluation of triazole-tethered 5-fluoroisatin derivatives highlight the use of this compound in drug development. These compounds have shown promising antibacterial and antifungal properties, underscoring their potential in pharmaceutical applications (Deswal et al., 2020).

Mechanism of Action

Target of Action

5-Fluoro-1H-indazole is a heterocyclic compound that has been found to interact with several targets. It has been reported that indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases . These kinases are involved in cell cycle regulation and DNA damage response, making them potential targets for cancer treatment .

Mode of Action

It is known that indazole derivatives can inhibit the activity of their target proteins, leading to changes in cellular processes . For instance, inhibition of PI3Kδ can affect cell signaling pathways involved in inflammation and immune response .

Biochemical Pathways

This compound, like other indazole derivatives, can affect several biochemical pathways. By inhibiting PI3Kδ, it can impact the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation . Inhibition of CHK1 and CHK2 kinases can affect the cell cycle and DNA damage response pathways .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways they are involved in. For instance, inhibition of PI3Kδ can lead to reduced inflammation and immune response . Inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest and apoptosis, potentially contributing to its anticancer effects .

Safety and Hazards

5-Fluoro-1H-indazole is harmful if swallowed and may cause skin and eye irritation as well as respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound .

Future Directions

Given the wide range of pharmacological activities exhibited by indazole derivatives, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on the development of novel indazole derivatives with enhanced pharmacological properties.

Biochemical Analysis

Biochemical Properties

5-Fluoro-1H-indazole plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. It has been shown to inhibit certain enzymes, such as protein kinases and monoamine oxidases . These interactions are crucial as they can modulate signaling pathways and metabolic processes. For instance, the inhibition of protein kinases by this compound can affect cell proliferation and apoptosis, making it a potential candidate for anticancer therapies . Additionally, its interaction with monoamine oxidases can influence neurotransmitter levels, which may have implications for neurological disorders .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . It can also affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, such as protein kinases and monoamine oxidases, inhibiting their activity . This inhibition can lead to downstream effects on signaling pathways and metabolic processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce apoptosis and inhibit cell proliferation in cancer cells . Prolonged exposure can also lead to adaptive responses in cells, such as the upregulation of drug efflux pumps, which can reduce the compound’s efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer models . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on metabolic pathways and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to produce various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the availability of cofactors, which can affect its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which can affect its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles . For example, the presence of a fluorine atom can enhance the compound’s ability to cross cellular membranes and accumulate in the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic pathways .

properties

IUPAC Name

5-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWIWTHSKJBYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591231
Record name 5-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

348-26-5
Record name 5-Fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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